molecular formula C17H26ClN3O B3018220 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea CAS No. 1207033-41-7

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea

Cat. No. B3018220
CAS RN: 1207033-41-7
M. Wt: 323.87
InChI Key: WLJAKNKPDYRDAL-UHFFFAOYSA-N
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Description

The compound 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is a derivative of nitrosoureas, which are a class of potent anticancer agents. These compounds have been extensively studied due to their ability to alkylate DNA and proteins, leading to cytotoxic effects that are beneficial in cancer treatment. The papers provided focus on the interaction, degradation, physiological disposition, and mechanism of action of similar compounds, particularly 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and its derivatives .

Synthesis Analysis

The synthesis of nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea involves the formation of intermediates that can alkylate DNA and proteins. Although the exact synthesis of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is not detailed in the provided papers, similar compounds are known to undergo degradation to form various intermediates, including isocyanates and diazene derivatives, which are crucial for their biological activity .

Molecular Structure Analysis

The molecular structure of nitrosoureas is characterized by the presence of a nitroso group attached to a urea moiety. This structure is essential for the formation of intermediates that interact with biological macromolecules. The presence of a chloroethyl group is particularly important for the alkylation process, which is a key step in the mechanism of action of these compounds .

Chemical Reactions Analysis

Chemical reactions of nitrosoureas involve the formation of alkylating intermediates that can modify nucleic acids and proteins. The interaction of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with nucleic acids and proteins has been shown to result in extensive binding to proteins and some binding to nucleic acids, suggesting a dual mechanism of action involving both protein modification and DNA alkylation . The degradation products of these compounds, such as 2-chloroethanol and cyclohexylamine, have been identified, and their formation suggests a complex degradation pathway that includes the loss of the N-3 hydrogen as a proton .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrosoureas contribute to their biological activity. These compounds are lipid-soluble, allowing them to penetrate cell membranes and reach intracellular targets. After administration, they are rapidly degraded in plasma, with the degradation products being primarily excreted by the kidneys. The binding of the cyclohexyl portion to plasma proteins is significant, which may influence the distribution and efficacy of the drug . The ability of these compounds to cross the blood-brain barrier, as indicated by higher concentrations in cerebrospinal fluid compared to plasma, is particularly relevant for the treatment of brain tumors .

Scientific Research Applications

Absorption and Biotransformation

A study examined the absorption, distribution, excretion, and biotransformation of a similar compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, in animals. The research found that this compound is lipid-soluble and rapidly degraded in plasma, primarily excreted by the kidneys, with significant binding to plasma proteins. These properties suggest potential for therapeutic applications, particularly due to its ability to exceed plasma radioactivity levels in the cerebrospinal fluid, indicating potential CNS penetration (Oliverio et al., 1970).

Antiviral Properties

Another study focused on bis-basic-substituted polycyclic aromatic compounds, including 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride, which showed broad-spectrum antiviral activity in mice infected with encephalomyocarditis virus. This research highlights the potential use of similar compounds in developing new antiviral agents (Carr et al., 1976).

Anti-inflammatory and Ulcerogenicity Studies

A derivative of imidazole, 1-(2-carboxyethyl)-2-(p-chlorophenyl)-4,5-bis-(p-methoxyphenyl)-imidazole, was investigated for its anti-inflammatory activity compared to indomethacin in rats. The study found that the derivative was significantly less ulcerogenic than indomethacin, suggesting a safer profile for inflammation treatment (Corell et al., 2009).

Antitumor Activity

Research on the antitumor activity of 1-(2-chloroethyl)-3-/2-(dimethylaminosulfonyl)ethyl-1-nitrosourea (TCNU) against NMU-1 lung tumor in mice indicated that TCNU, a water-soluble nitrosourea, exhibited superior effects compared to BCNU, suggesting its potential as a more effective antineoplastic agent (Pratesi & Savi, 1989).

Sigma Receptor Ligands

A study on novel sigma receptor ligands, including N(-)[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047), demonstrated their potential in attenuating dystonia in rats, suggesting sigma receptor antagonism. This research provides insight into the role of sigma receptors in neurological disorders and the therapeutic potential of targeting these receptors (Matsumoto et al., 1995).

properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O/c1-21(2)16(14-10-6-7-11-15(14)18)12-19-17(22)20-13-8-4-3-5-9-13/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJAKNKPDYRDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea

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